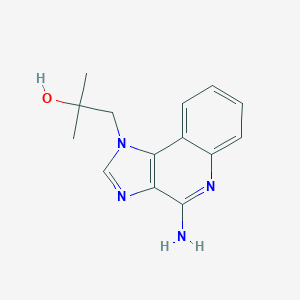

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

概要

説明

R 842は、免疫刺激特性で知られる低分子薬です。主に感染症の治療用途で開発されてきました。 この化合物は、インターフェロンα、腫瘍壊死因子α、およびさまざまなインターロイキンを含むサイトカインの誘導に潜在的な効果を示しています .

準備方法

合成経路と反応条件: R 842の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップで構成されています。反応条件には、通常、有機溶媒、触媒、および制御された温度と圧力の設定が含まれ、目的の化学的変換を確実にします。

工業的生産方法: R 842の工業的生産には、収量と純度を最大化するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、一貫性と規制基準への適合性を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類: R 842は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物は、関与する特定の官能基と反応条件によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。

4. 科学研究アプリケーション

R 842は、以下を含む幅広い科学研究用途があります。

化学: さまざまな有機合成反応の試薬として使用されます。

生物学: 免疫応答を調節する役割について研究されています。

医学: 感染症の治療における潜在的な用途と、抗ウイルス剤および抗腫瘍剤として研究されています.

業界: 医薬品およびその他の治療薬の開発に使用されています。

科学的研究の応用

R 842 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in modulating immune responses.

Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.

作用機序

R 842は、免疫系を刺激することでその効果を発揮します。それは、免疫応答を調節するシグナル伝達分子であるサイトカインの産生を誘導します。 R 842の分子標的には、免疫細胞上のさまざまな受容体が含まれ、感染症や腫瘍と戦う体の能力を高めるシグナル伝達経路の活性化につながります .

類似の化合物:

イミキモド: 同様の特性を持つ別の免疫刺激剤。

S-27609: 強力な抗ウイルスおよび抗腫瘍活性を有するイミキモドのアナログ。

S-28463: 同様の生物学的活性を有する別のアナログ。

R 842の独自性: R 842は、幅広いサイトカインを効果的に誘導できる特定の分子構造でユニークです。

類似化合物との比較

Imiquimod: Another immunostimulant with similar properties.

S-27609: An analog of imiquimod with potent anti-viral and anti-tumor activities.

S-28463: Another analog with similar biological activities.

Uniqueness of R 842: R 842 is unique in its specific molecular structure, which allows it to effectively induce a broad range of cytokines.

生物活性

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (CAS No. 112668-45-8) is a compound belonging to the imidazoquinoline class, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes an imidazole ring fused with a quinoline structure, featuring an amino group at the 4-position and an ethanol moiety at the 1-position. Its molecular formula is with a molecular weight of approximately 256.3 g/mol .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit various viral infections by interfering with viral replication mechanisms. For instance, studies have highlighted its effectiveness against certain RNA viruses by modulating host cell pathways essential for viral replication .

Anticancer Activity

In addition to its antiviral effects, this compound has demonstrated potential anticancer activity. It induces apoptosis in specific cancer cell lines through mechanisms that involve the modulation of cellular pathways related to cell growth and survival. Notably, it has been observed to affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : By disrupting the viral life cycle at various stages.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Modulation of Immune Responses : Acting as an immunomodulator that can enhance cytokine production independent of toll-like receptors .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both an amino group and an ethanol side chain enhances its interaction with biological targets compared to other similar compounds. A comparative analysis with related compounds shows that variations in substituents significantly influence their pharmacological profiles:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amines | Imidazoquinoline derivative | Antiviral |

| 2-Aminoquinoline | Quinoline derivative | Antimicrobial |

| 3-Amino-2-methylquinoline | Methyl-substituted quinoline | Anticancer |

| 6-Methylimidazo[4,5-b]pyridine | Pyridine derivative | Antiviral |

This table illustrates how structural modifications can lead to varying degrees of biological activity among related compounds .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Antiviral Study : In vitro assays demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells, showcasing a dose-dependent response with IC50 values indicating potent antiviral activity .

- Cancer Cell Line Study : A study involving human leukemia cell lines reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .

- Immunomodulatory Effects : Research highlighted its role in enhancing cytokine production in immune cells without directly activating toll-like receptors, suggesting potential applications in vaccine adjuvant development .

特性

IUPAC Name |

1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOKXFMODKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150133 | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-45-8 | |

| Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-842 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Imiquimod?

A1: Imiquimod is an immune response modifier that exerts its effects by inducing cytokine production in the skin. [, ] While its exact mechanism is not fully understood, it is believed to activate immune cells, particularly those involved in innate immunity, leading to the release of cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). [, ]

Q2: What are the main cytokines induced by Imiquimod and its analog S-28463?

A2: Both Imiquimod and S-28463 have been shown to induce the production of IFN-α and TNF-α in the skin of mice and rats after topical application. [] Imiquimod has also been found to increase interleukin-8 (IL-8) levels in human keratinocyte and fibroblast cultures. [] In human blood cells, Imiquimod and its metabolite R-842 can induce IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q3: In which cells does Imiquimod induce cytokine production?

A3: Research indicates that Imiquimod can induce cytokine production in various cell types, including:

- Immune cells in the skin: This includes cells involved in both innate and adaptive immunity, although the specific cell types responsible for cytokine production have not been fully elucidated. []

- Human keratinocytes and fibroblasts: These skin cells are involved in wound healing and inflammation, and their production of cytokines like IL-8 can contribute to Imiquimod's therapeutic effects. []

- Human peripheral blood mononuclear cells (PBMCs): This heterogeneous group of immune cells in the blood can produce various cytokines in response to Imiquimod, including IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q4: What is the relationship between blood lead levels and serum calcium and phosphorus in preeclamptic women?

A5: A study conducted in Nigeria found a significant negative correlation between blood lead levels and serum calcium and phosphorus in pregnant women, including those with preeclampsia. [] This suggests that elevated blood lead might contribute to preeclampsia development by interfering with calcium and phosphorus metabolism.

Q5: How does patient-reported ability to walk correlate with clinical tests in individuals with Morquio A syndrome?

A6: A study investigating the relationship between patient-reported outcomes and clinical assessments in Morquio A patients found a strong correlation between patients' self-reported walking ability and their performance on the 6-minute walk test. [] This finding highlights the value of incorporating patient perspectives in evaluating treatment efficacy.

Q6: What is the impact of transformational leadership on staff nurse empowerment?

A7: Research indicates a strong positive relationship between transformational leadership styles and feelings of empowerment among staff nurses. [] When nurse leaders exhibited transformational leadership behaviors, their staff reported feeling significantly more empowered in their work environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。